molecular formula C27H24ClNO4S B281528 4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

Cat. No. B281528
M. Wt: 494 g/mol
InChI Key: PIALZIVPWBROER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. This compound belongs to the class of sulfonamide compounds and has a molecular weight of 531.06 g/mol.

Mechanism of Action

4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A exerts its biological effects by inhibiting the activity of a protein called NF-κB, which is a key regulator of inflammation and immune responses. NF-κB is activated in response to various stimuli, including infection, inflammation, and oxidative stress. Once activated, NF-κB translocates to the nucleus, where it regulates the expression of genes involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects
4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A has been shown to have potent anti-inflammatory and anti-tumor activities in preclinical studies. These activities are thought to be mediated through the inhibition of NF-κB signaling. In addition, 4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor activity. 4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A in lab experiments include its potent anti-inflammatory and anti-tumor activities, as well as its ability to inhibit NF-κB signaling. However, the limitations of using 4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A. One potential direction is the development of more potent and selective NF-κB inhibitors based on the structure of 4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A. Another direction is the investigation of the potential use of 4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A in combination with other anti-cancer agents to enhance its anti-tumor activity. Additionally, the safety and efficacy of 4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A in humans need to be further studied to determine its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A involves a multi-step process that includes the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide in the presence of a base to yield 4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A. The synthesis of 4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A has been optimized to produce high yields and purity.

Scientific Research Applications

4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A has been studied extensively for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide A has been shown to have potent anti-inflammatory and anti-tumor activities. These activities are thought to be mediated through the inhibition of various signaling pathways involved in inflammation and cancer progression.

properties

Molecular Formula

C27H24ClNO4S

Molecular Weight

494 g/mol

IUPAC Name

4-chloro-N-(2,5-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C27H24ClNO4S/c1-17-7-8-18(2)26(15-17)34(31,32)29(27(30)19-9-11-20(28)12-10-19)21-13-14-25-23(16-21)22-5-3-4-6-24(22)33-25/h7-16H,3-6H2,1-2H3

InChI Key

PIALZIVPWBROER-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.